molecular formula C18H18N2O3S B2495251 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide CAS No. 895441-98-2

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide

Cat. No. B2495251
CAS RN: 895441-98-2
M. Wt: 342.41
InChI Key: LGPLWHQOLDCVDY-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a chemical compound that has caught the attention of the scientific community due to its potential applications in various fields.

Scientific Research Applications

  • Synthesis and Transformations : The compound has been involved in studies examining the synthesis and ring transformations of 1,3-benzothiazines. For instance, a study by Szabo´ et al. (1988) discusses the oxidative ring contraction of 2-aryl-4H-1,3-benzothiazines, leading to the formation of 1,2-benzisothiazole derivatives, a process which represents a new synthesis method for these derivatives and is relevant to the structural class of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide (Szabo´ et al., 1988).

  • Antimicrobial and Antioxidant Studies : Research by Abbas et al. (2014) indicates that benzothiazoles, such as the compound , show promising antimicrobial properties. Their study involved synthesizing derivatives and screening them for antimicrobial activity, highlighting the potential use of these compounds in developing new antimicrobial agents (Abbas et al., 2014). Additionally, Ahmad et al. (2012) explored the antioxidant properties of N-substituted benzyl/phenyl benzothiazine derivatives, finding that many compounds exhibited significant radical scavenging activity, suggesting potential applications in antioxidant therapies (Ahmad et al., 2012).

  • Photo-Physical Characteristics : A study by Padalkar et al. (2011) on the photo-physical properties of ESIPT-inspired benzothiazole derivatives highlights the potential use of these compounds in photophysical applications. This research may provide insights into the optical properties of this compound and similar compounds (Padalkar et al., 2011).

  • Inhibitory Activity : Research by Haffner et al. (2010) describes the synthesis and in vitro activity of benzothiazole analogs as Kv1.3 ion channel blockers, indicating potential applications in targeting specific ion channels for therapeutic purposes (Haffner et al., 2010).

  • Copper-Catalyzed Synthesis : The copper-catalyzed intramolecular cyclization process for synthesizing N-benzothiazol-2-yl-amides, as described by Wang et al. (2008), presents a novel method of synthesis that may be applicable to the compound , providing a new route for its preparation (Wang et al., 2008).

properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-22-14-10-13-16(11-15(14)23-2)24-18(19-13)20-17(21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPLWHQOLDCVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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